1,4-Difluoro-2-iodobenzene
Overview
Description
1,4-Difluoro-2-iodobenzene is an organic compound with the chemical formula C6H3F2I. It is a colorless to pale yellow solid that is not easily soluble in water but is soluble in organic solvents such as ethanol and dimethylformamide. This compound is often used as a starting material or intermediate in organic synthesis and has applications in various fields including medicine, dyes, pesticides, and materials science .
Mechanism of Action
Target of Action
1,4-Difluoro-2-iodobenzene is a type of iodobenzene, which are aromatic compounds containing one or more iodine atoms attached to a benzene Iodobenzenes are known to participate in various organic reactions, such as the sonogashira coupling and heck reaction .
Mode of Action
Iodobenzenes, in general, are known to undergo oxidative addition reactions . In these reactions, the iodobenzene molecule interacts with a metal catalyst, leading to the formation of an organometallic complex. This complex can then participate in various coupling reactions, forming new carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that iodobenzenes are often used in synthetic chemistry for the formation of carbon-carbon bonds . These reactions can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has low gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is also low . These properties suggest that the bioavailability of this compound may be limited.
Result of Action
The uv photochemistry of various fluorinated iodobenzenes has been investigated . These studies could provide insights into the potential effects of this compound at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is sensitive to light and should be stored in a cool, dark place . It is also combustible and should be kept away from heat, sparks, open flames, and hot surfaces . These precautions can help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-iodobenzene is typically synthesized by the reaction of iodobenzene with a fluorinating agent such as aluminum fluoride. The specific reaction conditions and operating methods are determined according to the experimental protocols .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The compound is usually produced in facilities equipped to handle hazardous chemicals and maintain strict safety standards .
Chemical Reactions Analysis
Types of Reactions: 1,4-Difluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in metal-catalyzed coupling reactions such as the Sonogashira coupling and Heck reaction.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Coupling Reactions: Catalysts such as palladium or copper are often used along with ligands and bases.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 1,4-difluoro-2-hydroxybenzene.
Coupling Reactions: Products include various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
1,4-Difluoro-2-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: It can be used to construct molecular scaffolds with specific biological activities, potentially leading to new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pesticides, and organic photoelectric materials.
Comparison with Similar Compounds
- 2,5-Difluoroiodobenzene
- Iodobenzene
- Fluorobenzene
- Chlorobenzene
- Bromobenzene
Comparison: 1,4-Difluoro-2-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination provides distinct reactivity patterns compared to other halobenzenes. For example, the presence of fluorine atoms can influence the electron density of the benzene ring, affecting the compound’s reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
1,4-difluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYVNDUCUMNZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278835 | |
Record name | 1,4-Difluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-92-1 | |
Record name | 2265-92-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Difluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Difluoro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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